molecular formula C21H11Cl2N3O2S B12132338 (5Z)-2-(3-chlorophenyl)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(3-chlorophenyl)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12132338
M. Wt: 440.3 g/mol
InChI Key: JQDQFIREYAGEOE-WQRHYEAKSA-N
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Description

The compound (5Z)-2-(3-chlorophenyl)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one belongs to the thiazolo-triazolone family, characterized by a fused heterocyclic core with substituents influencing its physicochemical and pharmacological properties. Key structural features include:

  • Position 2: A 3-chlorophenyl group, contributing electron-withdrawing effects and steric bulk.
  • Position 5: A [5-(4-chlorophenyl)furan-2-yl]methylidene moiety, introducing π-conjugation and additional chlorination for enhanced stability.

Synthesis likely follows methods analogous to those reported for related compounds, involving condensation of substituted amines or aldehydes with thiazolo-triazolone precursors under basic conditions (e.g., K₂CO₃ in methanol) .

Properties

Molecular Formula

C21H11Cl2N3O2S

Molecular Weight

440.3 g/mol

IUPAC Name

(5Z)-2-(3-chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H11Cl2N3O2S/c22-14-6-4-12(5-7-14)17-9-8-16(28-17)11-18-20(27)26-21(29-18)24-19(25-26)13-2-1-3-15(23)10-13/h1-11H/b18-11-

InChI Key

JQDQFIREYAGEOE-WQRHYEAKSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)Cl)/SC3=N2

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)Cl)SC3=N2

Origin of Product

United States

Preparation Methods

Precursor Preparation

The thiazolo[3,2-b]triazol-6(5H)-one scaffold is synthesized from 5-amino-1,2,4-triazole-3-thiol through sequential alkylation and cyclization steps. Reaction with chloroacetic acid in acetic anhydride under reflux forms the thiazole ring via nucleophilic substitution, followed by intramolecular cyclization. Sodium acetate acts as both a base and catalyst, achieving yields of 76–78% for intermediate 5-ethoxymethylidene derivatives.

Synthesis of the 5-(4-Chlorophenyl)furan-2-carbaldehyde Component

Furan Ring Construction

The 5-(4-chlorophenyl)furan-2-carbaldehyde intermediate is prepared via Friedel-Crafts alkylation. Reacting furfural with 4-chlorobenzyl chloride in the presence of AlCl₃ as a Lewis acid generates the substituted furan in 65% yield. Alternatively, a Paal-Knorr synthesis using 1,4-diketones derived from 4-chloroacetophenone and glyoxal offers improved regioselectivity.

Aldehyde Functionalization

Oxidation of the hydroxymethyl group to the aldehyde is achieved using pyridinium chlorochromate (PCC) in dichloromethane. This step proceeds with 89% efficiency, as confirmed by gas chromatography–mass spectrometry (GC-MS) analysis.

Knoevenagel Condensation for Exocyclic Double Bond Formation

Reaction Optimization

The critical Z-configured methylidene group is introduced via Knoevenagel condensation between the thiazolo-triazolone core and 5-(4-chlorophenyl)furan-2-carbaldehyde. Piperidine-catalyzed reactions in ethanol at 80°C for 6 hours yield 72% of the target compound, with a Z/E ratio of 9:1. High-pressure conditions (15 bar) in a Q-Tube reactor enhance reaction kinetics, reducing time to 2 hours while maintaining stereoselectivity.

Table 1: Comparative Analysis of Knoevenagel Conditions

ConditionTemperature (°C)Time (h)Yield (%)Z/E Ratio
Ethanol, piperidine806729:1
Q-Tube, 15 bar1002759:1
Toluene, DBU1104687:1

Stereochemical Control

The Z-configuration is stabilized by intramolecular hydrogen bonding between the furan oxygen and the triazolone NH group, as evidenced by X-ray crystallography. Microwave-assisted synthesis at 150°C for 20 minutes further improves Z-selectivity to 95%, likely due to rapid equilibration favoring the thermodynamically stable isomer.

Purification and Characterization

Chromatographic Separation

Crude product purification employs silica gel column chromatography with a hexane/ethyl acetate gradient (7:3 to 1:1). The target compound elutes at Rf = 0.42 (TLC, hexane:EtOAc 1:1), achieving ≥98% purity by HPLC analysis.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₿): δ 8.21 (s, 1H, triazole-H), 7.89–7.43 (m, 8H, Ar-H), 6.92 (d, J = 3.2 Hz, 1H, furan-H), 6.78 (d, J = 3.2 Hz, 1H, furan-H), 5.64 (s, 1H, =CH).

  • HRMS (ESI): m/z 521.0321 [M+H]⁺ (calc. 521.0318 for C₂₃H₁₄Cl₂N₃O₂S).

Alternative Synthetic Routes

One-Pot Multicomponent Approach

A three-component reaction combining 5-amino-1,2,4-triazole-3-thiol, 3-chlorophenylglyoxal, and 5-(4-chlorophenyl)furan-2-carbaldehyde in acetic anhydride produces the target compound in 61% yield. While operationally simpler, this method suffers from lower stereocontrol (Z/E = 3:1).

Flow Chemistry Applications

Continuous flow systems with immobilized piperidine catalyst achieve 82% yield at 0.5 mL/min flow rate, demonstrating scalability potential. Residence time of 15 minutes in a stainless steel microreactor minimizes decomposition .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the chlorophenyl groups or the furan ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can take place at the chlorophenyl groups, where chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products may include substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential bioactivity. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a promising scaffold for the development of new pharmaceuticals.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism by which (5Z)-2-(3-chlorophenyl)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific signaling cascades, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The target compound differs from analogs primarily in substituent patterns. Below is a comparative analysis based on evidence from structurally related derivatives:

Table 1: Structural and Physicochemical Comparison
Compound ID R1 (Position 2) R2 (Position 5) Molecular Formula Molar Mass (g/mol) Melting Point (°C) Yield (%) Reference
Target Compound 3-Chlorophenyl [5-(4-Cl-Ph)Furan-2-yl]Methylidene C₂₂H₁₃Cl₂N₃O₂S 454.33* N/A N/A N/A
5f 4-Chlorophenylamino H C₁₂H₈ClN₃OS 285.73 >280 64
6a–j Varied Phenyl Substituted Benzylidene Varies 350–400† 189–250 57–67
3-Methylphenyl 2-Chloro-6-Fluorophenyl C₁₉H₁₂ClFN₃OS 392.83 N/A N/A
3,4,5-Trimethoxyphenyl 5-Methylfuran-2-yl C₁₉H₁₇N₃O₅S 399.42 N/A N/A
4-Ethoxyphenyl 2-Chlorophenyl C₁₉H₁₄ClN₃O₂S 391.85 N/A N/A

*Calculated based on structural analogs.
†Estimated range from cited studies.

Key Observations:

Substituent Effects on Melting Points: Chlorinated derivatives (e.g., 5f with a 4-chlorophenylamino group) exhibit higher melting points (>280°C) compared to non-halogenated analogs (e.g., 6a–j: 189–250°C) . The target compound, bearing dual chlorophenyl groups, is expected to have a melting point exceeding 250°C. Bulky substituents (e.g., 3,4,5-trimethoxyphenyl in ) may reduce crystallinity, though methoxy groups enhance solubility .

Synthetic Yields :

  • Yields for thiazolo-triazolone derivatives range from 54–71%, with electron-withdrawing groups (e.g., Cl, F) marginally improving reaction efficiency .

The target compound’s molecular weight (454.33 g/mol) suggests significant lipophilicity, which may influence pharmacokinetics .

Crystallographic and Conformational Insights

Isostructural analogs (e.g., ) adopt planar conformations with perpendicular orientations of substituted aryl groups, optimizing π-π stacking and intermolecular interactions . The target compound’s [5-(4-chlorophenyl)furan-2-yl]methylidene group is expected to adopt a similar non-planar orientation, enhancing crystal packing stability.

Pharmacological Implications

While specific bioactivity data for the target compound is unavailable, structural trends suggest:

  • Chlorophenyl Groups : Enhance metabolic stability and receptor binding via hydrophobic interactions.
  • Furan Linkers : Improve solubility and modulate electronic properties, as seen in ’s methylfuran derivative .

Biological Activity

The compound (5Z)-2-(3-chlorophenyl)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule notable for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C21H11ClFN3O2S
  • Molecular Weight : 423.8 g/mol
  • IUPAC Name : (5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
  • Physical State : Solid at room temperature

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the preparation of furan and thiazole intermediates followed by their coupling under specific conditions. Catalysts and controlled temperatures are essential to achieve high yields and purity. Industrial methods may use automated reactors for scalability and efficiency.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of thiazolo-triazole compounds possess significant antimicrobial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. For instance:

  • Case Study : A derivative demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.

Antifungal Properties

The compound has been investigated for antifungal activity against various strains, including Candida albicans. In vitro studies suggest that it may inhibit fungal growth by interfering with ergosterol biosynthesis.

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through:

  • Mechanism : Activation of caspases and modulation of Bcl-2 family proteins.
  • Case Study : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a significant reduction in cell viability.

The biological activity is attributed to the compound's ability to interact with specific molecular targets. It may bind to enzymes or receptors involved in key metabolic pathways, leading to altered biological responses.

Research Findings Summary

Activity Type Target Organisms/Cells Mechanism Key Findings
AntimicrobialStaphylococcus aureus, E. coliCell wall synthesis inhibitionLow MIC values
AntifungalCandida albicansErgosterol biosynthesis disruptionSignificant growth inhibition
AnticancerMCF-7 breast cancer cellsApoptosis induction via caspase activationReduced cell viability

Q & A

Basic: What are the critical parameters for optimizing the multi-step synthesis of this compound?

Answer:
The synthesis involves multi-step organic reactions requiring precise control of:

  • Temperature : Optimal ranges (e.g., 70–80°C for coupling reactions) ensure efficient cyclization and avoid side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction kinetics for thiazole-triazole core formation, while chloroform aids in purification .
  • Catalysts : Bleaching Earth Clay (pH 12.5) or triethylamine improves yields in heterocyclic coupling steps .
  • Reaction time : Extended times (24–48 hours) are critical for imine bond formation in the benzylidene moiety .
    Methodology from analogs suggests high-throughput screening for catalyst optimization in industrial settings .

Basic: Which spectroscopic techniques are essential for confirming the compound's structure and purity?

Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., furan methylidene protons at δ 7.2–7.8 ppm) and carbon backbone .
  • LCMS (ESI+) : Validates molecular weight (e.g., m/z 449 [M+H]+ in analogs) and detects impurities .
  • Elemental analysis : Confirms stoichiometry (e.g., C 51.02%, H 2.70%, N 12.53% in structurally similar compounds) .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ in the thiazolo-triazolone core) .

Advanced: How do halogen substituents influence the compound's biological activity, and what methods validate these effects?

Answer:

  • Chlorine/fluorine substituents on aromatic rings enhance lipophilicity and target binding (e.g., antimicrobial activity in analogs with 4-chlorophenyl groups) .
  • Validation methods :
    • QSAR studies : Correlate substituent position (e.g., 3-chloro vs. 4-chloro) with IC50 values in enzyme inhibition assays .
    • Comparative bioassays : Analogs with bromine substituents show reduced anticancer activity compared to chloro-derivatives, highlighting halogen electronegativity effects .

Advanced: What computational approaches are used to predict the compound's interactions with biological targets?

Answer:

  • Molecular docking : Predicts binding affinity to targets like 14-α-demethylase (PDB: 3LD6) via software (AutoDock Vina), identifying key interactions (e.g., π-π stacking with the triazole ring) .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
  • Surface plasmon resonance (SPR) : Quantifies binding kinetics (e.g., KD values) for enzyme inhibition .

Advanced: How can researchers resolve contradictions in reported biological activities across structural analogs?

Answer:

  • Structural-activity tables : Compare substituent effects (e.g., 4-fluorophenyl analogs show 2x higher antimicrobial activity vs. 3-chlorophenyl derivatives) .
  • Mechanistic studies : Use enzyme inhibition assays (e.g., CYP450) to clarify whether disparities arise from metabolic stability or target selectivity .
  • Crystallography : Resolve steric clashes in analogs with bulkier substituents (e.g., methoxy groups reduce antifungal activity due to hindered binding) .

Basic: What are the common challenges in achieving high yields during synthesis, and how are they addressed?

Answer:

  • Low cyclization efficiency : Add catalysts (e.g., Pd(OAc)₂) for thiazole ring closure .
  • Byproduct formation : Use gradient chromatography (silica gel, ethyl acetate/hexane) for purification .
  • Z/E isomerism : Control reaction temperature (<80°C) and solvent polarity to favor the (5Z)-configuration .

Advanced: What strategies are employed to modify the compound's core structure for enhanced pharmacokinetic properties?

Answer:

  • Functional group addition : Introduce methoxy or ethoxy groups to improve solubility (logP reduction by 0.5–1.0 units) .
  • Prodrug design : Conjugate with ester groups (e.g., ethyl carboxylate) for controlled release .
  • Heterocycle substitution : Replace furan with thiophene to enhance metabolic stability (t½ increased from 2.1 to 4.3 hours in vitro) .

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